

(R)-2-hydroxy-3-methylbutanenitrile: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-2-hydroxy-3-methylbutanenitrile
Cat. No.:	B156444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **(R)-2-hydroxy-3-methylbutanenitrile**, a key chiral intermediate in various synthetic and biological processes. This document outlines its molecular characteristics, provides a detailed experimental protocol for its enzymatic synthesis, and illustrates its role in biochemical pathways.

Molecular Formula and Weight

(R)-2-hydroxy-3-methylbutanenitrile is a cyanohydrin derivative with the molecular formula C5H9NO^{[1][2][3][4]}. Its molecular weight has been determined based on the atomic weights of its constituent elements.

Element	Symbol	Atomic Weight (amu)	Count	Total Weight (amu)
Carbon	C	12.011	5	60.055
Hydrogen	H	1.008	9	9.072
Nitrogen	N	14.007	1	14.007
Oxygen	O	15.999	1	15.999
Total	16	99.133		

The calculated molecular weight of **(R)-2-hydroxy-3-methylbutanenitrile** is 99.133 g/mol .

Experimental Protocols

The enantioselective synthesis of **(R)-2-hydroxy-3-methylbutanenitrile** is crucial for its application in the synthesis of chiral pharmaceuticals and other fine chemicals. Enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a highly efficient and stereospecific route.

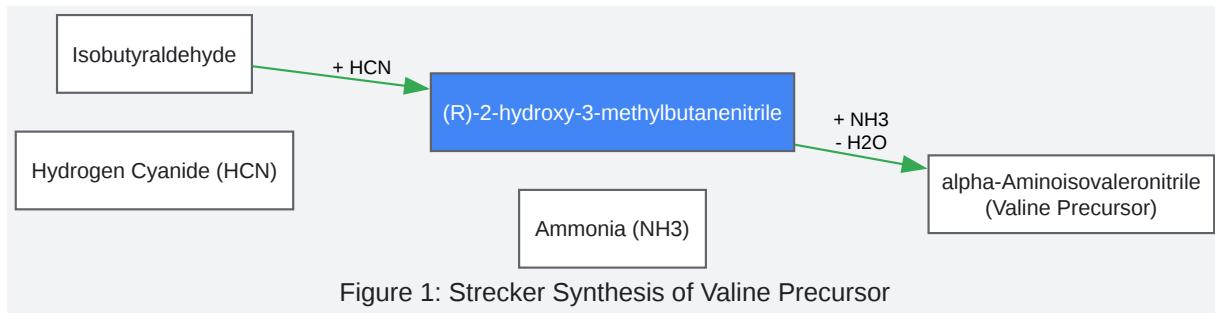
Enzymatic Synthesis of **(R)-2-hydroxy-3-methylbutanenitrile**

This protocol details the synthesis of **(R)-2-hydroxy-3-methylbutanenitrile** from isobutyraldehyde and potassium cyanide, catalyzed by the enzyme (R)-hydroxynitrile lyase from *Eriobotrya japonica* (EjHNL).

Materials:

- Isobutyraldehyde (1.0 M in Dimethyl Sulfoxide - DMSO)
- Potassium Cyanide (KCN) (1.0 M aqueous solution)
- Sodium Citrate Buffer (400 mM, pH 4.0)
- (R)-hydroxynitrile lyase from *Eriobotrya japonica* (EjHNL) (25 units of decomposition activity)
- Reaction Vessel

- Magnetic Stirrer
- pH Meter
- Temperature control system


Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, combine the 400 mM sodium citrate buffer (pH 4.0) and the 1.0 M solution of isobutyraldehyde in DMSO.
- Enzyme Addition: Add 25 units of EjHNL to the reaction mixture.
- Initiation of Reaction: Start the reaction by the dropwise addition of the 1.0 M potassium cyanide solution to the stirred mixture.
- Reaction Conditions: Maintain the reaction temperature at 25°C.
- Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of isobutyraldehyde and the formation of the cyanohydrin.
- Work-up and Isolation: Once the reaction reaches the desired conversion, the enzyme can be removed by filtration or centrifugation. The product, **(R)-2-hydroxy-3-methylbutanenitrile**, can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by techniques such as column chromatography or distillation under reduced pressure to obtain highly pure **(R)-2-hydroxy-3-methylbutanenitrile**.

Role in Biochemical Pathways

(R)-2-hydroxy-3-methylbutanenitrile is a significant intermediate in the Strecker synthesis of amino acids, a plausible pathway for the prebiotic formation of these essential building blocks of life. Specifically, it is a precursor to the amino acid valine.

The diagram below illustrates the initial steps of the Strecker synthesis leading to the formation of a valine precursor from isobutyraldehyde.

[Click to download full resolution via product page](#)

Caption: Strecker Synthesis Pathway to Valine Precursor

This pathway highlights the nucleophilic addition of cyanide from hydrogen cyanide to the carbonyl carbon of isobutyraldehyde, forming **(R)-2-hydroxy-3-methylbutanenitrile**. Subsequent reaction with ammonia replaces the hydroxyl group with an amino group, yielding an α -amino nitrile, which can then be hydrolyzed to form the amino acid valine. This process is a fundamental route in astrobiology and prebiotic chemistry for the formation of amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]
- 3. (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(R)-2-hydroxy-3-methylbutanenitrile: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156444#molecular-formula-and-weight-of-r-2-hydroxy-3-methylbutanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com